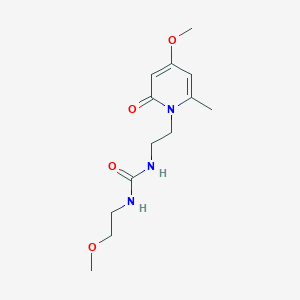
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one typically involves the reaction of 2-chloropyridine derivatives with ethyl-substituted pyrimidine precursors. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents, such as boronic acids or esters, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine or pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Pyridine N-oxides and pyrimidine N-oxides.
Reduction: Reduced pyridine and pyrimidine derivatives.
Substitution: Amino, thio, or alkoxy-substituted pyridine and pyrimidine derivatives.
Scientific Research Applications
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrimidine rings allow for strong binding interactions through hydrogen bonding, π-π stacking, and coordination with metal ions . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloropyridine-4-methanol: A related compound with similar structural features but different functional groups.
4-acetyl-2-chloropyridine: Another similar compound used in various synthetic applications.
Uniqueness
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one is unique due to its combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
1258651-71-6 |
|---|---|
Molecular Formula |
C11H10ClN3O |
Molecular Weight |
235.67 |
IUPAC Name |
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3O/c1-2-8-6-10(16)15-11(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3,(H,14,15,16) |
InChI Key |
SKRMXIZHRLRCHG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-[5,7-dioxo-2-(piperidin-1-yl)-6-propyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B2577432.png)
![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid](/img/structure/B2577433.png)
![6-(5-chloro-2-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2577434.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2577436.png)


![5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577440.png)


![7-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2577446.png)


![2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2577454.png)
